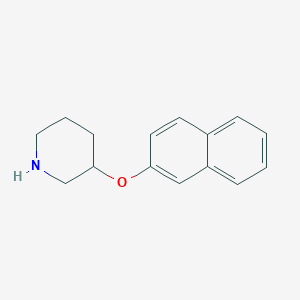

2-Naphthyl 3-piperidinyl ether

Description

BenchChem offers high-quality 2-Naphthyl 3-piperidinyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthyl 3-piperidinyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-2-yloxypiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-5-13-10-14(8-7-12(13)4-1)17-15-6-3-9-16-11-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAHCPYVSZXOAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663043 |

Source

|

| Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946726-09-6 |

Source

|

| Record name | 3-(2-Naphthalenyloxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Naphthyl 3-piperidinyl ether

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Naphthyl 3-piperidinyl ether, a molecule of interest for researchers, scientists, and drug development professionals. The guide details the primary synthetic strategies, with a focus on the Williamson ether synthesis as the principal pathway. Alternative methods, including the Mitsunobu and Buchwald-Hartwig reactions, are also discussed to provide a broader perspective on available synthetic routes. This document offers in-depth theoretical background, detailed experimental protocols, and guidance on the purification and characterization of the target compound. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction

2-Naphthyl 3-piperidinyl ether is a chemical entity that incorporates the privileged naphthyl and piperidinyl scaffolds. The naphthalene moiety is a common feature in a variety of biologically active compounds, while the piperidine ring is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals. The combination of these two fragments in an ether linkage presents a molecule with potential applications in medicinal chemistry and drug discovery. This guide aims to provide a detailed and practical resource for the laboratory synthesis of this target compound.

Primary Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This S\textsubscript{N}2 reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or a sulfonate ester.[3] For the synthesis of 2-Naphthyl 3-piperidinyl ether, this strategy involves the deprotonation of 2-naphthol to form the highly nucleophilic 2-naphthoxide anion, which then displaces a suitable leaving group on the 3-position of a piperidine ring.

Causality of Experimental Design

The choice of reagents and reaction conditions is critical for the success of the Williamson ether synthesis.

-

Piperidine Moiety Precursor: A key decision is the choice of the piperidine starting material. While 3-halopiperidines could be used, they are often less stable and commercially available as hydrochloride salts, which would require an additional neutralization step. A more practical approach is to use an N-protected 3-hydroxypiperidine. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, or used directly in a Mitsunobu reaction. The N-protection, typically with a tert-butyloxycarbonyl (Boc) group, is crucial to prevent the secondary amine of the piperidine from acting as a nucleophile and undergoing N-arylation, a potential side reaction.

-

Base Selection: The deprotonation of 2-naphthol (pKa ≈ 9.5) requires a sufficiently strong base to generate the naphthoxide nucleophile.[4] While strong bases like sodium hydride (NaH) can be used, milder bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often sufficient and offer better safety profiles.[1][3] The choice of base can also be influenced by the solvent and the nature of the piperidine precursor.

-

Solvent: The choice of solvent is critical in an S\textsubscript{N}2 reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices as they can dissolve the ionic naphthoxide and do not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.[3]

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds in two key steps:

-

Deprotonation: 2-Naphthol is deprotonated by a base (e.g., NaOH) to form the sodium 2-naphthoxide.

-

Nucleophilic Substitution: The 2-naphthoxide anion acts as a nucleophile and attacks the electrophilic carbon at the 3-position of the N-protected piperidine derivative, displacing the leaving group (e.g., tosylate) in a concerted S\textsubscript{N}2 fashion.

Figure 1: General workflow of the Williamson ether synthesis for N-Boc-2-(piperidin-3-yloxy)naphthalene.

Experimental Protocol: Synthesis of N-Boc-2-(piperidin-3-yloxy)naphthalene

This protocol describes a representative procedure for the synthesis of the N-Boc protected target molecule, which can then be deprotected.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Naphthol | 144.17 | 1.44 g | 10 mmol |

| Sodium Hydroxide (NaOH) | 40.00 | 0.48 g | 12 mmol |

| N-Boc-3-hydroxypiperidine | 201.27 | 2.01 g | 10 mmol |

| p-Toluenesulfonyl chloride | 190.65 | 2.10 g | 11 mmol |

| Triethylamine (TEA) | 101.19 | 1.67 mL | 12 mmol |

| Dimethylformamide (DMF) | - | 50 mL | - |

| Dichloromethane (DCM) | - | 50 mL | - |

Procedure:

Part A: Preparation of N-Boc-3-tosyloxypiperidine

-

In a round-bottom flask, dissolve N-Boc-3-hydroxypiperidine (2.01 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-tosyloxypiperidine, which can be used in the next step without further purification.

Part B: Williamson Ether Synthesis

-

In a separate flask, dissolve 2-naphthol (1.44 g, 10 mmol) in dimethylformamide (50 mL).

-

Add sodium hydroxide (0.48 g, 12 mmol) and stir the mixture at room temperature for 30 minutes to form the sodium 2-naphthoxide.[1]

-

Add the crude N-Boc-3-tosyloxypiperidine from Part A to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 12-18 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-2-(piperidin-3-yloxy)naphthalene.

Alternative Synthetic Routes

While the Williamson ether synthesis is a robust method, other modern synthetic strategies can also be employed.

Mitsunobu Reaction

The Mitsunobu reaction allows for the direct coupling of an alcohol with a nucleophile, in this case, 2-naphthol, with inversion of stereochemistry at the alcohol carbon.[5][6] This method avoids the need to pre-activate the hydroxyl group of N-Boc-3-hydroxypiperidine as a leaving group.

Reaction Mechanism: Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the hydroxyl group of N-Boc-3-hydroxypiperidine, which is then displaced by the 2-naphthoxide nucleophile.

Figure 2: Reagents for the Mitsunobu synthesis of N-Boc-2-(piperidin-3-yloxy)naphthalene.

Experimental Protocol: Mitsunobu Reaction

-

To a solution of 2-naphthol (1.44 g, 10 mmol), N-Boc-3-hydroxypiperidine (2.01 g, 10 mmol), and triphenylphosphine (3.15 g, 12 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 2.38 mL, 12 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired product.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers. This palladium-catalyzed cross-coupling reaction would involve the coupling of an aryl halide or triflate (e.g., 2-bromonaphthalene) with an alcohol (N-Boc-3-hydroxypiperidine). This method is particularly useful for sterically hindered substrates or when other functional groups are present that may not be compatible with the conditions of the Williamson or Mitsunobu reactions.

Deprotection of the N-Boc Group

The final step in the synthesis is the removal of the Boc protecting group to yield the target molecule, 2-Naphthyl 3-piperidinyl ether. This is typically achieved under acidic conditions.

Experimental Protocol: N-Boc Deprotection

-

Dissolve the N-Boc-2-(piperidin-3-yloxy)naphthalene in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M HCl in dioxane).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, the solvent and excess acid can be removed under reduced pressure. If HCl is used, the product will be obtained as the hydrochloride salt, which can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted into an organic solvent.[7]

Purification and Characterization

Purification of the final product is typically achieved by column chromatography on silica gel.[8] The polarity of the eluent will need to be adjusted based on the polarity of the compound.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the naphthyl protons in the aromatic region (δ 7.0-8.0 ppm). The proton on the carbon bearing the ether oxygen on the piperidine ring (H-3) would appear as a multiplet shifted downfield due to the deshielding effect of the oxygen atom. The other piperidine protons would appear as multiplets in the aliphatic region. The N-H proton of the deprotected piperidine would likely appear as a broad singlet.

-

¹³C NMR: The spectrum will show the characteristic signals for the ten carbons of the naphthalene ring. The carbon of the piperidine ring attached to the ether oxygen (C-3) will be shifted downfield.

-

IR Spectroscopy: The IR spectrum of the final product is expected to show a characteristic C-O-C stretching vibration for the aryl ether around 1250 cm⁻¹ and 1050 cm⁻¹.[6] The N-H stretching of the secondary amine should be visible in the region of 3300-3500 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-Naphthyl 3-piperidinyl ether (C₁₅H₁₇NO, MW: 227.31 g/mol ).

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of 2-Naphthyl 3-piperidinyl ether, with a detailed focus on the Williamson ether synthesis. The causality behind the choice of reagents and reaction conditions has been discussed to provide a comprehensive understanding for researchers in the field. Alternative methods, including the Mitsunobu and Buchwald-Hartwig reactions, have also been presented, offering flexibility in synthetic design. The provided protocols for synthesis, deprotection, and guidelines for purification and characterization serve as a valuable resource for the successful laboratory preparation of this target molecule.

References

-

Chem LibreTexts. (2021, March 14). 12. The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN108569957B - Device and method for extracting 2-naphthyl methyl ether from 2-naphthol, methanol, 2-naphthyl methyl ether and p-toluenesulfonic acid and recovering components.

- This reference is not available.

- This reference is not available.

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- This reference is not available.

-

ResearchGate. (2021, March 23). (PDF) Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Retrieved from [Link]

-

ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.

-

Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

ProQuest. (n.d.). part i. the reaction of benzylic halides with sodium 1-methyl-2-naphthoxide. part ii. radical anion substitution at a tertiary carbon. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Science. (2025, January 29). Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Retrieved from [Link]

-

ResearchGate. (2006, June 7). Novel synthesis of 2-naphthol Mannich bases and their NMR behaviour. Retrieved from [Link]

-

ResearchGate. (2025, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A General and Efficient Protocol for the Synthesis of Biaryl Ethers from Aryl Silyl Ethers Using Cs2CO3. Retrieved from [Link]

-

ResearchGate. (2021, January 18). (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

ResearchGate. (2025, December 12). Ultrasound-promoted synthesis of 2-organoselanyl-naphthalenes using Oxone in aqueous medium as an oxidizing agent. Retrieved from [Link]

-

SynZeal. (n.d.). 2-Naphthyl Glycidyl Ether | 5234-06-0. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from [Link]

-

ACS Publications. (2026, January 9). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

-

KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]

-

ResearchGate. (n.d.). The comparison of 13C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups - Google Patents [patents.google.com]

- 4. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. jgtps.com [jgtps.com]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

An In-depth Technical Guide to 3-(Naphthalen-2-yloxy)piperidine: Synthesis, Characterization, and Pharmacological Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(naphthalen-2-yloxy)piperidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust scientific foundation through a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and an exploration of its potential pharmacological relevance based on structurally related analogs. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both theoretical insights and practical methodologies for the synthesis and evaluation of this and similar compounds.

Introduction: The Scientific Rationale

The convergence of a piperidine ring and a naphthalene moiety within a single molecular entity presents a compelling scaffold for drug discovery. The piperidine ring is a ubiquitous structural motif in a vast array of clinically approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn can enhance pharmacokinetic profiles and target engagement.[1] The naphthalene group, a lipophilic bicyclic aromatic system, is known to participate in crucial binding interactions with biological targets. The ether linkage between these two pharmacophores in 3-(naphthalen-2-yloxy)piperidine offers a unique spatial arrangement and conformational flexibility that could be exploited for specific receptor interactions. While this specific molecule is not extensively documented, its structural cousins, the naphthyloxy derivatives and 3-substituted piperidines, have shown promise in various therapeutic areas, including as histamine H3 receptor ligands and central nervous system agents.[2] This guide, therefore, aims to bridge the existing knowledge gap by providing a detailed theoretical and practical framework for the investigation of 3-(naphthalen-2-yloxy)piperidine.

Proposed Synthesis of 3-(Naphthalen-2-yloxy)piperidine

The most direct and logical synthetic route to 3-(naphthalen-2-yloxy)piperidine is through a nucleophilic substitution reaction. Two primary methods are proposed: the Williamson ether synthesis and the Mitsunobu reaction.

Primary Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3][4] In the context of 3-(naphthalen-2-yloxy)piperidine, this would involve the reaction of the sodium salt of 2-naphthol with a suitably protected 3-halopiperidine or a piperidine-3-yl sulfonate ester. A more practical approach, however, involves the reaction of the alkoxide of a protected 3-hydroxypiperidine with a naphthalene derivative bearing a good leaving group, or more commonly, the reaction of the naphthoxide with a protected 3-halopiperidine.

Given the secondary nature of the hydroxyl group in 3-hydroxypiperidine, direct SN2 reaction on a corresponding halide or sulfonate can be challenging and may lead to elimination byproducts. A more favorable approach is the reaction of 2-naphthol with a protected 3-hydroxypiperidine under conditions that activate the hydroxyl group.

Conceptual Workflow for Williamson Ether Synthesis:

Figure 1: Proposed Williamson ether synthesis workflow.

Step-by-Step Experimental Protocol (Proposed):

-

Protection of 3-Hydroxypiperidine: To a solution of 3-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.

-

Activation of the Hydroxyl Group: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir the reaction at 0 °C for 2 hours. Wash the mixture with cold water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-3-mesyloxypiperidine.

-

Preparation of Sodium 2-naphthoxide: In a separate flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a solution of 2-naphthol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes at room temperature.

-

Williamson Ether Synthesis: To the solution of sodium 2-naphthoxide, add a solution of N-Boc-3-mesyloxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF). Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified N-Boc-3-(naphthalen-2-yloxy)piperidine in a solution of trifluoroacetic acid (TFA) in DCM (1:1) or 4M HCl in dioxane. Stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure. Basify the residue with saturated aqueous NaHCO₃ and extract with DCM. Dry the organic layer, filter, and concentrate to yield 3-(naphthalen-2-yloxy)piperidine.

Alternative Synthetic Route: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the formation of the ether linkage, particularly for secondary alcohols, as it proceeds with inversion of configuration.[5] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Conceptual Workflow for Mitsunobu Reaction:

Figure 2: Proposed Mitsunobu reaction workflow.

Step-by-Step Experimental Protocol (Proposed):

-

Protection of 3-Hydroxypiperidine: Follow the same procedure as described in the Williamson ether synthesis (Section 2.1, Step 1).

-

Mitsunobu Reaction: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq), 2-naphthol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate N-Boc-3-(naphthalen-2-yloxy)piperidine.

-

Deprotection: Follow the same procedure as described in the Williamson ether synthesis (Section 2.1, Step 5).

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data, the physicochemical and spectroscopic properties of 3-(naphthalen-2-yloxy)piperidine can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₅H₁₇NO | Based on the chemical structure. |

| Molecular Weight | ~227.30 g/mol | Calculated from the molecular formula. |

| LogP | 2.5 - 3.5 | The naphthalene moiety significantly increases lipophilicity, while the piperidine ring contributes some polarity. The predicted value is an estimate based on similar structures. |

| pKa | 8.5 - 9.5 | The piperidine nitrogen is basic, and its pKa is expected to be in the typical range for secondary amines in such environments. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, chloroform, and DMSO. | The lipophilic naphthalene group will limit aqueous solubility, while the overall structure is amenable to dissolution in common organic solvents. |

Predicted Spectroscopic Data

1H NMR (in CDCl₃, predicted chemical shifts δ in ppm):

-

Naphthalene Protons (Ar-H): 7.1 - 7.9 (multiplets, 7H). The protons on the naphthalene ring will appear in the aromatic region, with complex splitting patterns due to coupling with each other.

-

Piperidine Proton (O-CH): ~4.5 (multiplet, 1H). The proton at the 3-position of the piperidine ring, being attached to the oxygen, will be deshielded and appear as a multiplet.

-

Piperidine Protons (N-CH₂ and CH₂): 2.8 - 3.5 (multiplets, 4H) and 1.5 - 2.2 (multiplets, 4H). The protons on the piperidine ring will show complex multiplets in the aliphatic region.

-

Piperidine Proton (N-H): 1.5 - 2.5 (broad singlet, 1H). The proton on the nitrogen will likely be a broad signal and may exchange with D₂O.

13C NMR (in CDCl₃, predicted chemical shifts δ in ppm):

-

Naphthalene Carbons: 105 - 157. The ten carbons of the naphthalene ring will appear in the aromatic region.

-

Piperidine Carbon (C-O): ~75. The carbon at the 3-position of the piperidine ring, bonded to oxygen, will be significantly downfield.

-

Piperidine Carbons (C-N and C-C): 40 - 55. The remaining carbons of the piperidine ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy (predicted characteristic peaks in cm⁻¹):

-

N-H Stretch: 3300 - 3500 (broad).

-

C-H Stretch (aromatic): 3000 - 3100.

-

C-H Stretch (aliphatic): 2800 - 3000.

-

C=C Stretch (aromatic): 1500 - 1600.

-

C-O-C Stretch (aryl ether): 1200 - 1250.

Mass Spectrometry (MS):

-

[M+H]⁺: ~228.31. The exact mass will depend on the ionization method used. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

Potential Pharmacological Profile and Biological Significance

While no specific biological activity has been reported for 3-(naphthalen-2-yloxy)piperidine, its structural components suggest several potential pharmacological applications.

Central Nervous System (CNS) Activity

The piperidine scaffold is a key component of many CNS-active drugs. The lipophilicity imparted by the naphthalene group may facilitate crossing the blood-brain barrier. Structurally related compounds have been investigated for their effects on various neurotransmitter systems.

Receptor Modulation

Naphthyloxy derivatives have been identified as potent ligands for various receptors. For instance, a series of 1- and 2-naphthyloxy derivatives have shown high affinity for the histamine H₃ receptor, acting as antagonists.[2] It is plausible that 3-(naphthalen-2-yloxy)piperidine could exhibit affinity for this or other G protein-coupled receptors (GPCRs).

Other Potential Activities

The combination of the piperidine and naphthalene moieties could also lead to other biological activities, such as antimicrobial or anticancer effects, which have been observed in other derivatives containing these scaffolds.[1]

Proposed Research Workflow for Pharmacological Evaluation:

Figure 3: Proposed workflow for pharmacological evaluation.

Conclusion and Future Directions

3-(Naphthalen-2-yloxy)piperidine represents a promising yet underexplored chemical entity. This technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential pharmacological evaluation. The proposed synthetic routes, based on well-established Williamson ether synthesis and Mitsunobu reaction protocols, offer a clear path to obtaining this compound for further investigation. The predicted physicochemical and spectroscopic properties provide a baseline for its characterization. The potential for this molecule to interact with various biological targets, particularly within the central nervous system, warrants further investigation. Future research should focus on the successful synthesis and purification of 3-(naphthalen-2-yloxy)piperidine, followed by a thorough experimental characterization of its properties and a systematic evaluation of its biological activities. The insights gained from such studies will not only elucidate the potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of piperidine- and naphthalene-containing compounds in drug discovery.

References

-

Łaźewska, D., et al. (2018). Novel naphthyloxy derivatives - Potent histamine H3 receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 26(9), 2446-2457. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

PubChem. (n.d.). 3-[(Naphthalen-2-yl)methyl]piperidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Naphthyl allenylmethyl ether. Wiley-VCH GmbH. Retrieved from [Link]

-

Wen, W., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3546–3564. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Bartleby. (2021). Please assign peaks for this NMR of Butyl naphthyl ether. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

ChemTube3D. (n.d.). Mitsunobu Reaction Overview Full mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2017). Predictive Toxicology: Latest Scientific Developments and Their Application in Safety Assessment. Retrieved from [Link]

- Google Patents. (n.d.). WO2016112284A1 - (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer.

-

ACS Publications. (2017). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.

-

ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Naphthyl 3-piperidinyl ether (CAS 946726-09-6): A Prospective Analysis

Disclaimer: Publicly available scientific literature and technical data specifically detailing the synthesis, characterization, and biological activity of 2-Naphthyl 3-piperidinyl ether (CAS 946726-09-6) are limited. This guide, therefore, presents a prospective analysis based on established principles of organic chemistry and pharmacology, drawing analogies from structurally related naphthol and piperidine derivatives. The methodologies and potential applications described herein are intended for research and development professionals and should be considered hypothetical until validated by experimental data.

Introduction

2-Naphthyl 3-piperidinyl ether is a unique chemical entity characterized by a naphthalene core linked via an ether bond to a piperidine ring.[1][2][3] Its molecular formula is C₁₅H₁₇NO, with a molecular weight of approximately 227.31 g/mol .[1][4] The fusion of the rigid, aromatic naphthyl group with the flexible, saturated piperidine heterocycle suggests a rich potential for biological activity and application in medicinal chemistry. Naphthol derivatives are known for a wide range of pharmacological effects, including antimicrobial, antioxidant, and enzyme inhibitory properties.[5][6] Similarly, the piperidine moiety is a common scaffold in many pharmaceuticals, valued for its ability to influence solubility, basicity, and receptor binding.

This guide will explore the prospective synthesis, potential pharmacological profile, and hypothetical mechanisms of action of 2-Naphthyl 3-piperidinyl ether, providing a foundational framework for researchers interested in this and related molecules.

Chemical and Physical Properties

While experimental data is scarce, the fundamental properties of 2-Naphthyl 3-piperidinyl ether can be predicted based on its constituent parts.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₅H₁₇NO | Based on chemical structure.[1][2] |

| Molecular Weight | 227.31 g/mol | Calculated from the molecular formula.[1][4] |

| Appearance | Likely a solid at room temperature | The relatively high molecular weight and aromatic nature suggest a solid state. |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water. | The ether linkage and hydrocarbon structure would favor non-polar solvents. |

| Basicity | The piperidine nitrogen imparts basic properties (pKa of the conjugate acid is expected to be around 8-10). | The lone pair of electrons on the nitrogen atom can accept a proton. |

Prospective Synthesis and Characterization

A plausible synthetic route to 2-Naphthyl 3-piperidinyl ether is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This synthesis would proceed in two main steps:

-

Deprotonation of 2-Naphthol: 2-Naphthol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic 2-naphthoxide anion.

-

Nucleophilic Substitution: The 2-naphthoxide anion then undergoes a nucleophilic substitution reaction with a suitable 3-substituted piperidine derivative, such as 3-halopiperidine or a piperidine with a leaving group at the 3-position.

dot

Caption: Proposed Williamson Ether Synthesis for 2-Naphthyl 3-piperidinyl ether.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-naphthol in an appropriate aprotic solvent (e.g., dimethylformamide or acetonitrile), add a stoichiometric equivalent of a strong base (e.g., sodium hydride) under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Naphthoxide: Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-naphthoxide.

-

Addition of the Piperidine Derivative: Add a solution of N-protected 3-halopiperidine (e.g., 1-Boc-3-chloropiperidine) to the reaction mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

-

Deprotection (if necessary): If a protecting group was used on the piperidine nitrogen, a final deprotection step would be required.

Characterization

The structure of the synthesized 2-Naphthyl 3-piperidinyl ether would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the naphthyl and piperidinyl moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C ether linkage and C-H bonds of the aromatic and aliphatic rings.

Potential Pharmacological Profile and Biological Activities

Based on the known activities of related compounds, 2-Naphthyl 3-piperidinyl ether could be investigated for several biological effects.

Antimicrobial Activity

Many 1-aminoalkyl-2-naphthol derivatives, which share the naphthol core and a nitrogen-containing heterocycle, have demonstrated significant antibacterial and antifungal properties.[5] The combination of the lipophilic naphthalene ring and the basic piperidine nitrogen in 2-Naphthyl 3-piperidinyl ether could facilitate interaction with and disruption of microbial cell membranes.

Antioxidant and Anti-inflammatory Activity

Naphthol derivatives are known to possess antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals.[6] While the hydroxyl group in the target molecule is etherified, the naphthyl ring system itself can still participate in redox reactions. Further investigation into its potential to inhibit inflammatory enzymes like cyclooxygenases (COX) could be warranted.

Enzyme Inhibition

The structural motifs present in 2-Naphthyl 3-piperidinyl ether are found in various enzyme inhibitors. For example, some 1-naphthol derivatives have been shown to inhibit acetylcholinesterase (AChE) and carbonic anhydrase.[6] The specific stereochemistry and conformation of the piperidine ring could play a crucial role in binding to the active sites of target enzymes.

dot

Caption: Potential areas of biological investigation for 2-Naphthyl 3-piperidinyl ether.

Future Research Directions

The lack of specific data on 2-Naphthyl 3-piperidinyl ether presents a clear opportunity for foundational research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and optimization of a reliable synthetic route and full analytical characterization are paramount.

-

In Vitro Biological Screening: A broad panel of in vitro assays should be conducted to screen for antimicrobial, antioxidant, cytotoxic, and enzyme inhibitory activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with substitutions on the naphthalene and piperidine rings would provide valuable insights into the structural requirements for any observed biological activity.

-

Computational Modeling: Molecular docking studies could be employed to predict potential biological targets and guide the design of more potent analogues.

Conclusion

2-Naphthyl 3-piperidinyl ether represents an unexplored area of chemical space with significant potential for applications in drug discovery and materials science. While direct experimental data is currently unavailable, this guide provides a scientifically grounded, prospective framework for its synthesis and potential biological evaluation. The insights drawn from structurally related naphthol and piperidine derivatives suggest that this compound is a compelling target for future research. The validation of the hypotheses presented here through rigorous experimentation will be a critical step in unlocking the true potential of this intriguing molecule.

References

-

2-Naphthyl 3-piperidinyl ether - BIOGEN Científica. (n.d.). Retrieved from [Link]

-

Novel synthesis of 2-naphthol Mannich bases and their NMR behaviour - ResearchGate. (2006). Retrieved from [Link]

- Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annul

-

STUDIES IN 2-NAPHTHOL DERIVATIVES - University of Glasgow. (n.d.). Retrieved from [Link]

-

2-Naphthyl glycidyl ether | C13H12O2 | CID 92995 - PubChem - NIH. (n.d.). Retrieved from [Link]

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Scientific Reports.

-

Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed. (2021). Archiv der Pharmazie. Retrieved from [Link]

- Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.). Journal of Applicable Chemistry.

-

2-Naphthol - Wikipedia. (n.d.). Retrieved from [Link]

- A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. (2015). International Journal of Current Microbiology and Applied Sciences.

- Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. (n.d.).

-

Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4 - PubMed Central. (n.d.). Retrieved from [Link]

-

The three models shown above describe how the 2-naphthol additive participates in the reaction. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. 946726-09-6 Cas No. | 2-Naphthyl 3-piperidinyl ether | Matrix Scientific [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. 2-Naphthyl 3-piperidinyl ether [biogen.es]

- 4. 3-(naphthalen-2-yloxy)piperidine | 946726-09-6 [sigmaaldrich.com]

- 5. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Novel Naphthyloxy Piperidine Compounds: A Technical Guide for Drug Development Professionals

The confluence of the rigid, aromatic naphthyloxy moiety and the versatile, saturated piperidine ring has given rise to a class of compounds with significant therapeutic potential. Naphthyloxy piperidines have demonstrated a diverse range of biological activities, from potent antimalarial and antimicrobial effects to promising applications as local anesthetics.[1][2] This technical guide provides an in-depth exploration of the discovery and isolation of novel naphthyloxy piperidine compounds, offering a scientifically rigorous framework for researchers, scientists, and drug development professionals. Our focus is on the strategic considerations and practical methodologies that underpin the successful identification and purification of these promising therapeutic agents.

Section 1: Strategic Synthesis of Naphthyloxy Piperidine Scaffolds

The journey to discovering novel therapeutic agents begins with a robust and flexible synthetic strategy. The construction of a library of naphthyloxy piperidine analogs allows for comprehensive structure-activity relationship (SAR) studies, which are crucial for optimizing potency and selectivity.[3][4][5][6] A common and effective approach involves a multi-step synthesis commencing with readily available naphthol and piperidine precursors.[1]

Core Synthesis Workflow

A representative synthetic pathway to a key intermediate, 4-(naphthyloxymethyl)piperidine, is outlined below. This intermediate can then be further functionalized to generate a diverse array of novel compounds.

Caption: A generalized synthetic workflow for novel naphthyloxy piperidine compounds.

Experimental Protocol: Synthesis of 4-((Naphthalen-1-yloxy)methyl)piperidine

This protocol details the synthesis of a core intermediate, which serves as a versatile scaffold for further derivatization.

Materials:

-

Naphthalen-1-ol

-

Ethyl piperidine-4-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Lithium aluminium hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Step 1: Synthesis of Ethyl 1-(naphthalen-1-yl)piperidine-4-carboxylate

-

To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of naphthalen-1-ol (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add ethyl piperidine-4-carboxylate (1.1 eq) and heat the reaction mixture to 80 °C for 12 hours.

-

Cool the reaction to room temperature and quench with ice-cold water.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (1-(Naphthalen-1-yl)piperidin-4-yl)methanol

-

To a stirred solution of ethyl 1-(naphthalen-1-yl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add LiAlH4 (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting suspension and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure to yield the desired alcohol.

Step 3: Synthesis of 4-((Naphthalen-1-yloxy)methyl)piperidine

-

To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of (1-(naphthalen-1-yl)piperidin-4-yl)methanol (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add naphthalen-1-ol (1.1 eq) and heat the reaction to 80 °C for 12 hours.

-

Cool the reaction to room temperature and quench with ice-cold water.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the title compound.

Section 2: Isolation and Purification Strategies

The successful isolation of a novel compound in high purity is paramount for accurate characterization and biological evaluation. The choice of purification technique is dictated by the physicochemical properties of the target molecule and the nature of the impurities.

Purification Workflow

A systematic approach to purification ensures the removal of unreacted starting materials, byproducts, and residual solvents.

Caption: A typical workflow for the isolation and purification of naphthyloxy piperidine compounds.

Key Purification Techniques

| Technique | Principle | Application in Naphthyloxy Piperidine Synthesis |

| Extraction | Partitioning of a compound between two immiscible liquid phases based on its solubility. | Used to separate the desired product from water-soluble impurities and salts after quenching the reaction. |

| Column Chromatography | Separation of compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase. | The primary method for purifying crude reaction mixtures, effectively separating compounds with different polarities. |

| Crystallization | Formation of a solid crystalline material from a solution, resulting in a highly purified product. | An excellent final purification step for solid naphthyloxy piperidine compounds to achieve high purity. |

Section 3: Structural Elucidation and Characterization

Unambiguous determination of the chemical structure is a critical step in the discovery process. A combination of spectroscopic techniques is employed to confirm the identity and purity of the newly synthesized compounds.

Analytical Workflow

The characterization process involves a multi-pronged analytical approach to provide comprehensive structural information.

Caption: A standard workflow for the analytical characterization of novel compounds.

Core Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies the number and types of carbon atoms.[1][7][8]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can further aid in structural elucidation.[1][9][10]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[11]

Section 4: Biological Evaluation and Future Directions

The ultimate goal of synthesizing novel naphthyloxy piperidine compounds is to identify new therapeutic agents. A systematic biological evaluation is necessary to determine their pharmacological profile.

Biological Screening Cascade

A tiered screening approach is often employed to efficiently identify promising lead compounds.

Caption: A typical cascade for the biological evaluation of a compound library.

Documented Biological Activities

Naphthyloxy piperidine derivatives have shown a remarkable breadth of biological activities, highlighting their potential in various therapeutic areas.

| Biological Activity | Example Compound Class | Reference |

| Antimalarial | 1-Alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidines | [1] |

| Antileishmanial | 1-Alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidines | [1] |

| Antibacterial | 1-Alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidines | [1] |

| Antifungal | 1-Alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidines | [1] |

| Local Anesthetic | 4-(Naphthalen-1-yloxy)but-2-yn-1-yl)-containing piperidines | [2] |

| P2Y14R Antagonists | Naphthalene-based piperidines | [12] |

The diverse pharmacological profile of this compound class underscores the importance of continued exploration. Future research should focus on elucidating the specific molecular targets and mechanisms of action to guide the rational design of next-generation naphthyloxy piperidine therapeutics with enhanced efficacy and safety profiles. The integration of computational modeling and SAR studies will be instrumental in accelerating the discovery of new clinical candidates.[4][6][13]

References

-

Metwaly, A. M., et al. (2021). Synthesis, structure and biological activity of Napthyloxypropargyl piperidines. ResearchGate. [Link]

-

The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

- 4-(naphthalenyloxy)piperidine derivatives,their preparation and pharmaceutical compositions containing some of same.

- 4-(naphthalenyloxy)piperidine derivatives,their preparation and pharmaceutical compositions containing some of same.

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2021). PMC. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]

-

Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. (2002). PubMed. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). PubMed. [Link]

-

Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2019). Longdom Publishing. [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. (2022). ResearchGate. [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link]

-

Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). PubMed. [Link]

-

Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. (2002). PubMed. [Link]

-

4-[(1-Naphthyloxy)methyl]piperidine. PubChem. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

-

Isolation and structural characterization of new piperidine alkaloids from Prosopis affinis. (2015). ResearchGate. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). ResearchGate. [Link]

-

Pyrrolidine, piperidine, and pyridine alkaloids. (1989). PubMed. [Link]

-

High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. (2014). PubMed. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC. [Link]

-

Piperidine alkaloids from Piper methysticum. (2003). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Naphthyl 3-Piperidinyl Ether: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Naphthyl 3-piperidinyl ether, a molecule of interest in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering both theoretical predictions and practical, field-proven experimental protocols. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—elucidating the expected spectral signatures of the title compound and the causal logic behind the experimental design. Every protocol is presented as a self-validating system to ensure scientific integrity and reproducibility.

Introduction: The Structural Rationale

2-Naphthyl 3-piperidinyl ether (MW: 227.31 g/mol , Formula: C₁₅H₁₇NO) is a bifunctional molecule incorporating a naphthyl moiety, a well-known aromatic system, and a piperidine ring, a common saturated heterocycle in pharmaceuticals. The ether linkage connects these two key structural components. A thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity, which are critical prerequisites for any subsequent biological or pharmacological evaluation. This guide will systematically explore the application of key spectroscopic methods to achieve an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2] For 2-Naphthyl 3-piperidinyl ether, both ¹H and ¹³C NMR will be indispensable.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum will be complex, with distinct regions corresponding to the aromatic (naphthyl) and aliphatic (piperidinyl) protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The seven protons of the 2-substituted naphthalene ring will exhibit a complex splitting pattern.[3][4] The protons on the substituted ring will show different chemical shifts compared to those on the unsubstituted ring. Protons ortho and para to the ether linkage are expected to be more shielded (shifted upfield) compared to their counterparts in unsubstituted naphthalene due to the electron-donating nature of the ether oxygen.

-

Piperidinyl Ether Proton (δ ~4.5-5.0 ppm): The proton on the carbon bearing the ether linkage (C3 of the piperidine ring) will be significantly deshielded due to the electronegativity of the adjacent oxygen atom and will likely appear as a multiplet.

-

Piperidinyl Protons (δ 1.5-3.5 ppm): The remaining protons on the piperidine ring will reside in the aliphatic region.[5] Protons on carbons adjacent to the nitrogen atom (C2 and C6) will be deshielded compared to the other piperidine protons.[6] The exact chemical shifts and multiplicities will depend on the conformational dynamics of the piperidine ring.

-

N-H Proton: The proton on the piperidine nitrogen will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

-

Aromatic Carbons (δ 110-160 ppm): The ten carbons of the naphthalene ring will give rise to distinct signals in the aromatic region.[7][8] The carbon directly attached to the ether oxygen (C2 of the naphthalene ring) will be significantly deshielded.

-

Piperidinyl Ether Carbon (δ ~70-80 ppm): The carbon atom of the piperidine ring bonded to the ether oxygen (C3) is expected to resonate in this downfield region.[6][9]

-

Piperidinyl Carbons (δ ~20-60 ppm): The other four carbon atoms of the piperidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded among them.[10]

Experimental Protocol for NMR Spectroscopy

A self-validating NMR analysis involves a suite of experiments to unambiguously assign all proton and carbon signals.

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-Naphthyl 3-piperidinyl ether in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a standard 5 mm NMR tube.

Data Acquisition Workflow:

Caption: NMR experimental workflow for structural elucidation.

Data Analysis:

-

¹H NMR: Determine chemical shifts, integration, and coupling constants.

-

¹³C NMR: Identify the number of unique carbon signals.

-

DEPT-135/90: Differentiate between CH, CH₂, and CH₃ groups.

-

¹H-¹H COSY: Establish proton-proton coupling networks within the piperidine and naphthyl rings.

-

¹H-¹³C HSQC: Correlate each proton to its directly attached carbon.

-

¹H-¹³C HMBC: Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the naphthyl and piperidinyl fragments through the ether linkage.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1]

Predicted IR Spectral Characteristics

-

C-O-C Stretch (Ether): A strong, characteristic absorption band is expected in the region of 1275-1200 cm⁻¹ for the aryl-alkyl ether C-O stretching vibration.[1]

-

N-H Stretch: A moderate absorption band in the range of 3300-3500 cm⁻¹ should be present, corresponding to the N-H stretch of the secondary amine in the piperidine ring.[11]

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the naphthalene ring.

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ will be due to the C-H stretching vibrations of the piperidine ring.[1]

-

Aromatic C=C Bending: Several sharp bands in the 1400-1600 cm⁻¹ region will correspond to the C=C stretching vibrations within the naphthalene ring.

-

C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range can be attributed to the C-N stretching of the piperidine ring.

Experimental Protocol for FTIR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[12]

Predicted Mass Spectral Characteristics

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a prominent molecular ion peak. Using high-resolution mass spectrometry (HRMS), the exact mass can be determined, which should correspond to the calculated value for C₁₅H₁₇NO.

-

Fragmentation Pattern: The fragmentation will be dictated by the most stable carbocations and neutral losses.[13][14] Key fragmentation pathways are expected to involve:

-

Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of substituents or ring opening.

-

Cleavage of the C-O ether bond , resulting in fragments corresponding to the naphthoxy radical/cation and the piperidinyl cation/radical.

-

Fragmentation of the naphthalene ring itself, although this typically requires higher energy.[15][16]

-

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is often preferred for its soft ionization, which typically preserves the molecular ion.

Sample Preparation:

-

For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

-

For EI, the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC).

Data Acquisition Workflow:

Caption: General workflow for mass spectrometry analysis.

Data Analysis:

-

Identify the molecular ion peak and confirm its m/z value corresponds to the expected molecular weight.

-

Analyze the major fragment ions and propose plausible fragmentation pathways consistent with the structure of 2-Naphthyl 3-piperidinyl ether.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for characterizing the aromatic naphthalene system.[17]

Predicted UV-Vis Spectral Characteristics

The UV-Vis spectrum will be dominated by the absorptions of the naphthalene chromophore.[18] Naphthalene itself has characteristic absorption bands. The attachment of the auxochromic ether group will cause a bathochromic (red) shift of these bands. Expected absorptions include:

-

A strong absorption band around 220-230 nm.

-

A series of fine-structured bands between 260-330 nm.[19]

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give a maximum absorbance of around 1.

-

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

Data Acquisition:

-

Place the reference and sample cuvettes in the spectrophotometer.

-

Scan the sample from approximately 200 to 400 nm.

-

The instrument will record the absorbance as a function of wavelength.

Summary of Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Piperidinyl ether proton (δ ~4.5-5.0 ppm), Aliphatic piperidinyl protons (δ 1.5-3.5 ppm), Broad N-H singlet. |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Piperidinyl ether carbon (δ ~70-80 ppm), Aliphatic piperidinyl carbons (δ ~20-60 ppm). |

| IR Spectroscopy | Strong C-O-C stretch (~1275-1200 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), Aromatic C=C bending (1400-1600 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak at m/z 227 (or 228 for [M+H]⁺). Fragmentation patterns involving cleavage of the ether bond and alpha-cleavage of the piperidine ring. |

| UV-Vis Spectroscopy | Strong absorption bands characteristic of the 2-alkoxynaphthalene chromophore, with maxima expected around 220-230 nm and a structured band system between 260-330 nm. |

Conclusion

The multi-technique approach outlined in this guide, combining NMR, IR, MS, and UV-Vis spectroscopy, provides a robust and self-validating framework for the comprehensive characterization of 2-Naphthyl 3-piperidinyl ether. By systematically applying these methodologies and correlating the resulting data, researchers can achieve an unambiguous confirmation of the molecule's structure and purity, a critical step in the drug discovery and development pipeline.

References

-

Johnson, M. L. (1995). Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry. Youngstown State University. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

-

McConnell, B. L. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Retrieved from [Link]

-

Waidyanatha, S., & Rappaport, S. M. (2015). Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. NIH. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

ResearchGate. (2006). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

-

MassBank. (2019, November 21). Naphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthol. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS spectrum of control naphthalene sample. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2005). 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible absorption spectrum of dye β-naphthol The peaks around 300.... Retrieved from [Link]

-

NTA. (2023). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Naphthalene(91-20-3) 13C NMR [m.chemicalbook.com]

- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry [digital.maag.ysu.edu]

- 13. scribd.com [scribd.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. massbank.eu [massbank.eu]

- 16. researchgate.net [researchgate.net]

- 17. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Naphthyl 3-piperidinyl ether

This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of 2-Naphthyl 3-piperidinyl ether. As this molecule contains a basic nitrogen atom within the piperidine ring, it is ideally suited for analysis by positive-mode electrospray ionization.[1][2][3][4] The following sections detail the strategic rationale for method development, from ionization to fragmentation analysis, and provide a robust, step-by-step protocol for its characterization.

Foundational Principles: Molecular Structure and Ionization Strategy

The structure of 2-Naphthyl 3-piperidinyl ether combines three key functional groups that dictate its behavior in a mass spectrometer: a naphthyl ring system, an ether linkage, and a piperidine ring. The piperidine nitrogen is the most basic site on the molecule and, therefore, the most likely site of protonation.

Ionization Choice: Electrospray Ionization (ESI)

Positive-mode Electrospray Ionization (ESI) is the premier choice for this compound. ESI is a "soft" ionization technique that generates ions from solution with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[4][5] In an acidic mobile phase, the piperidine nitrogen will readily accept a proton, forming a stable, positively charged ion, [M+H]⁺, which is the prerequisite for mass analysis.[2]

High-Resolution Mass Spectrometry (HRMS): The First Step in Characterization

Prior to fragmentation analysis, obtaining a high-resolution mass spectrum is critical. Using an analyzer such as a Time-of-Flight (TOF) or Orbitrap, the exact mass of the [M+H]⁺ ion can be determined with high precision. This allows for the unambiguous determination of the elemental formula, a cornerstone of structural confirmation.

-

Chemical Formula: C₁₅H₁₇NO

-

Monoisotopic Mass: 227.1310 g/mol

-

Expected [M+H]⁺ Ion (C₁₅H₁₈NO⁺): m/z 228.1383

Tandem Mass Spectrometry (MS/MS): Unraveling the Structure through Fragmentation